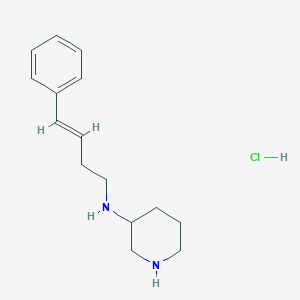
(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperidine class of compounds and is commonly referred to as PB-22.
Mécanisme D'action
PB-22 acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and antitumor effects. PB-22 has been shown to bind to CB2 receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
PB-22 has been shown to have a number of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the modulation of immune cell activity, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models, reducing pain sensitivity in response to thermal and mechanical stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PB-22 is its high potency and selectivity for CB2 receptors, which allows for precise targeting of immune and peripheral tissues. Additionally, PB-22 has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of PB-22 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on PB-22, including the development of new analogs with improved solubility and potency, the exploration of its potential as a cancer treatment, and the investigation of its effects on other physiological systems, such as the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of PB-22 and to identify potential side effects and safety concerns.
Méthodes De Synthèse
PB-22 can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the reaction of 4-phenylbut-3-en-1-amine with formaldehyde and piperidine in the presence of an acid catalyst. The reductive amination method involves the reaction of 4-phenylbut-3-en-1-amine with piperidine and a reducing agent, such as sodium borohydride. Both methods have been successfully used to synthesize PB-22, with high yields and purity.
Applications De Recherche Scientifique
PB-22 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and cancer. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, PB-22 has been shown to have antitumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
Propriétés
IUPAC Name |
N-[(E)-4-phenylbut-3-enyl]piperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-7-14(8-3-1)9-4-5-12-17-15-10-6-11-16-13-15;/h1-4,7-9,15-17H,5-6,10-13H2;1H/b9-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHTAPSRNSILS-JOKMOOFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCCC=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)NCC/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)
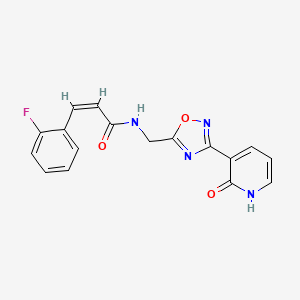
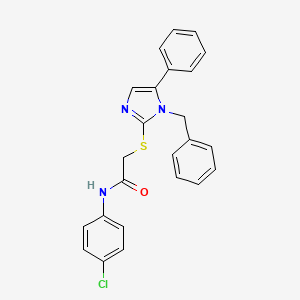
![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)

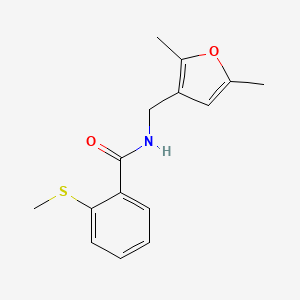
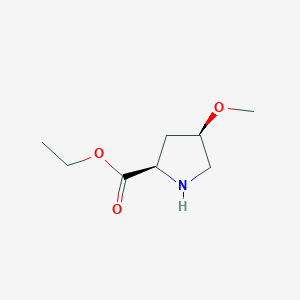
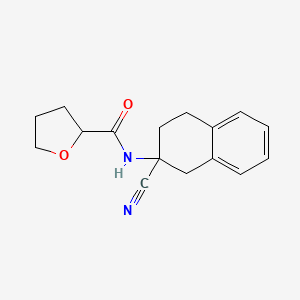
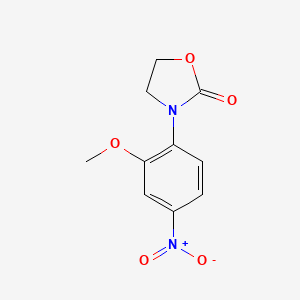
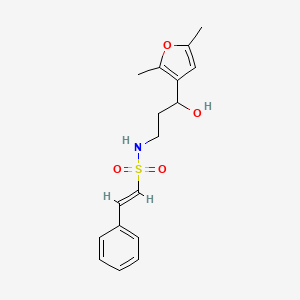
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)